molecular formula C20H18ClN3O2 B3514378 [3-(3-Chlorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone

[3-(3-Chlorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone

Cat. No.: B3514378
M. Wt: 367.8 g/mol
InChI Key: ILEXNBDHBPXSIU-UHFFFAOYSA-N
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Description

[3-(3-Chlorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Chlorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone typically involves the reaction of a suitable chalcone with hydrazine derivatives. The reaction is often carried out in the presence of a catalyst and under reflux conditions. For example, a mixture of a chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with glacial acetic acid as a catalyst, can be refluxed for several hours to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Chlorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

[3-(3-Chlorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(3-Chlorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone involves its interaction with neuronal voltage-sensitive sodium and L-type calcium channels . By binding to these channels, the compound can modulate their activity, leading to anticonvulsant and analgesic effects. The exact molecular pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-Chlorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone
  • **3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone

Uniqueness

[3-(3-Chlorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group, in particular, may enhance its interaction with certain biological targets compared to other similar compounds.

Properties

IUPAC Name

[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-16-6-4-5-15(13-16)19-18(20(25)23-9-11-26-12-10-23)14-24(22-19)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEXNBDHBPXSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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